Sinapoyl malate

Catalog No.
S3466703
CAS No.
92344-58-6
M.F
C15H16O9
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapoyl malate

CAS Number

92344-58-6

Product Name

Sinapoyl malate

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+

InChI Key

DUDGAPSRYCQPBG-UFFNRZRYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O

Synonyms

2-O-sinapoyl-L-malate, 2-O-sinapoylmalate, sinapoyl malate

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O

The exact mass of the compound Sinapoyl malate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malates - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sinapoyl malate is a highly specialized, plant-derived p-hydroxycinnamic acid ester that serves as the primary UV-B photoprotectant in Brassicaceae species. From a procurement perspective, it is evaluated as a high-performance, bio-based alternative to synthetic ultraviolet filters and as an essential analytical standard in plant photobiology. Structurally, it combines the UV-absorbing sinapate chromophore with an electron-rich malic acid moiety. This specific esterification grants the molecule exceptional UV-B shielding capacity, rapid non-radiative excited-state relaxation via trans-cis photoisomerization, and superior aqueous compatibility compared to standard phenolic acids [1]. For industrial and laboratory buyers, sinapoyl malate represents a critical benchmark material for developing reef-safe cosmetics, studying ultrafast photophysics, and mapping plant stress-response pathways.

Research Fit

Compound class Phenylpropanoid, hydroxycinnamic acid ester
Natural role UV-B photoprotectant in Brassicaceae
Research context Plant UV biology, sunscreen development, photostability studies

Procuring generic sinapic acid or synthetic commercial filters like octinoxate (OMC) introduces severe performance and regulatory limitations. While sinapic acid shares the core chromophore, it lacks the malate side chain, resulting in a narrower UV-B absorption window and poorer solubility profiles in polar formulations. Conversely, utilizing the industry-standard synthetic substitute, octinoxate, exposes formulations to progressive photooxidation and structural degradation under prolonged UV exposure [1]. Furthermore, octinoxate is actively targeted by global regulatory bans (e.g., Hawaii's reef-safe legislation) due to its established endocrine-disrupting activity and coral toxicity [2]. Substituting sinapoyl malate with these alternatives compromises either the photophysical efficacy or the eco-toxicological viability of the end product, making the exact malate ester indispensable for high-fidelity biomimetic research and sustainable formulation development.

Substitution Risk

Sinapic acid Photoproduct UV absorption profile may differ; cis-sinapic acid exhibits reduced UV screening capacity, whereas sinapoyl malate cis-product retains strong absorption.
Sinapine Enzymatic hydrolysis susceptibility contrasts with sinapoyl malate's reported multi-year chemical stability; may not transfer directly for aqueous formulation use.
Feruloyl malate Accumulation in Arabidopsis mutants does not fully compensate for sinapoyl malate depletion; in vivo UV-B protection endpoint may differ.

Superior UV-B Spectral Broadening via Malate-Induced State Mixing

Spectroscopic analysis reveals that the malate moiety is not merely a passive solubilizer; it actively alters the quantum mechanical features of the excited states. Under jet-cooled conditions, sinapoyl malate exhibits anomalous spectral broadening extending well over 1000 cm⁻¹ in the UV-B region, driven by the mixing of the bright V (1ππ*) state with an adiabatically lower 1nπ* state [1]. In contrast, the free precursor sinapic acid lacks this unique charge-transfer characteristic, displaying a narrower absorption profile.

Evidence DimensionUV-B spectral broadening (cm⁻¹)
Target Compound DataAnomalous spectral broadening extending >1000 cm⁻¹
Comparator Or BaselineSinapic acid (narrower absorption lacking malate-induced state mixing)
Quantified DifferenceOver 1000 cm⁻¹ broader absorption coverage in the UV-B region
ConditionsJet-cooled supersonic expansion UV spectroscopy

Provides formulators and researchers with a significantly wider UV-B protection window than the free acid precursor, justifying the procurement of the specific ester.

Deactivation dynamics
Head-to-head
Sinapoyl malate: cis-product retains UV absorption
Sinapic acid: cis-product loses UV absorption
Supports sustained photoprotection under prolonged UV exposure context.
Both relax in ~20–30 ps; photoproduct behavior differs.

Ultrafast Photorelaxation and Avoidance of Photooxidation

A critical procurement metric for UV filters is their ability to dissipate energy without generating reactive oxygen species (ROS). Sinapoyl malate undergoes a highly efficient internal conversion via a trans-cis photoisomerization coordinate, with a sub-picosecond to ~17 ps lifetime, safely repopulating the ground state or forming a stable cis-isomer [1]. Conversely, the commercial benchmark octinoxate (OMC) is prone to progressive photooxidation and degradation under continuous UV irradiation [2].

Evidence DimensionExcited-state lifetime and degradation pathway
Target Compound DataSub-picosecond to ~17 ps relaxation via stable trans-cis isomerization
Comparator Or BaselineOctinoxate / OMC (undergoes progressive photooxidation under UV)
Quantified DifferenceStable cis-isomer formation vs. structural degradation and ROS generation
ConditionsTransient electronic absorption and prolonged UV irradiation assays

Ensures long-term photostability in commercial UV filters, preventing the release of harmful photoproducts during sun exposure.

UV spectral profile
Head-to-head
Sinapoyl malate: broad absorption, minimal vibronic structure
Sinapic acid: sharp spectrum, well-resolved ππ* origin
Broader UV-B screening profile may support broadband filter development.
Jet-cooled gas-phase spectroscopy.

Eco-Toxicological Viability for Next-Generation Formulations

The shift away from fossil-derived UV filters is driven by strict regulatory actions. Octinoxate has been banned in jurisdictions like Hawaii due to its endocrine-disrupting properties and role in coral reef bleaching. Sinapoyl malate, as a naturally occurring plant metabolite, offers a bio-based, non-toxic profile that bypasses these regulatory hurdles while maintaining equivalent or superior UV-B filtering efficacy [1].

Evidence DimensionReef toxicity and regulatory status
Target Compound DataBio-based, non-toxic plant metabolite (exempt from reef bans)
Comparator Or BaselineOctinoxate (subject to strict bans due to coral bleaching and endocrine disruption)
Quantified Difference100% compliant with emerging reef-safe legislation vs. banned status
ConditionsCommercial cosmetic regulatory environment

Eliminates regulatory risk for cosmetic manufacturers transitioning away from fossil-derived, toxic UV filters.

Hydrolytic stability
Data to verify
Predicted half-life 2.579 years (pH 8, 25 °C)
Sinapine: rapid enzymatic cleavage (90–99% reduction in planta)
Sinapoyl malate stability may favor aqueous formulation context.
Sinapoyl malate data from HYDROWIN model; sinapine from enzyme assay. Source review needed.
Water solubility
Cross-study comparable
Sinapoyl malate: ~1459 mg/L (estimated)
Avobenzone: ~0.01 mg/L
Reported high aqueous solubility may support water-based formulation research.
Sinapoyl malate value from WSKOW estimation; verify experimentally.
In vivo UV-B protection
Head-to-head
ccr1 mutants: sinapoyl malate 3–4 fold lower than WT
Feruloyl malate accumulated but did not restore UV protection
Sinapoyl malate is the principal UV-B photoprotectant; feruloyl malate cannot fully substitute.
Arabidopsis leaf data; greenhouse conditions.

Bio-based Sunscreen Formulation Development

Given its superior photostability and lack of photooxidation compared to octinoxate, sinapoyl malate is the right choice for R&D teams formulating next-generation, reef-safe cosmetics. Its broad UV-B absorption profile directly supports its use as a primary active ingredient in environmentally compliant suncare products [2].

Plant Photobiology and Stress Response Assays

Because it is the exact metabolite responsible for UV-B shielding in Brassicaceae, procuring high-purity sinapoyl malate is essential for researchers quantifying UV acclimation, phenylpropanoid pathway regulation, and genetic stress responses in model organisms like Arabidopsis thaliana.

Ultrafast Photophysics and Molecular Dynamics Modeling

The unique >1000 cm⁻¹ spectral broadening and sub-picosecond internal conversion make this compound an ideal benchmark material for transient absorption spectroscopy. It is heavily utilized by physical chemists mapping conical intersections and trans-cis photoisomerization mechanisms in complex bio-organic molecules [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous sunscreen research
Reported high water solubility and sustained UV-B absorption by cis-photoproduct
UV-absorption retention after irradiation; formulation compatibility without co-solvents
Plant UV stress studies
Biomarker for UV-B tolerance; quantifiable depletion in mutants
Correlation of sinapoyl malate levels with UV-B sensitivity phenotypes
Green photostable filter synthesis
Two-step sustainable route; multi-year hydrolytic stability
Long-term active ingredient integrity during storage and processing
Agricultural UV/thermal protectant
Dual UV-filter and molecular heater role; water-soluble foliar application
Photostable cis-product activity under solar irradiation

XLogP3

0.9

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